molecular formula C14H14N2 B3061157 4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile CAS No. 57964-40-6

4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile

Cat. No. B3061157
CAS RN: 57964-40-6
M. Wt: 210.27 g/mol
InChI Key: JRUGFHHEKLYFPC-UHFFFAOYSA-N
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Description

4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile , also known by other names such as 1-Naphthalenepropanenitrile, 4-cyano-1,2,3,4-tetrahydro and 4-(2-Cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile , is a chemical compound with the molecular formula C14H14N2 and a molecular weight of 210.27 g/mol . It is a nitrile derivative of tetrahydro-1-naphthalene and contains a cyano group (CN) attached to the tetrahydro ring.


Physical And Chemical Properties Analysis

  • Boiling Point : Predicted to be approximately 432.1°C .
  • Density : Predicted density is 1.10 g/cm³ .

Scientific Research Applications

Synthesis and Structural Characterization

Research by Qin Yu (2012) focused on improving the synthetic route of 4-amino-1-naphthalene carbonitrile, an important pharmaceutical and chemical intermediate. This study used naphthylamine as a raw material to prepare a compound through a series of steps, achieving a total yield of 81.6%. The research demonstrated the efficiency of using L-proline as a catalyst and CuCN for cyano introduction, which can significantly improve efficiency and reduce environmental harm (Qin Yu, 2012).

Photoreactions and Synthesis

A study by J. McCullough, Roderick C. Miller, and W. Wu (1977) investigated the photoreactions of 1- and 2-naphthonitriles with tetramethylethylene in various solvents. The research focused on how different solvents influence the products of these photoreactions, providing insights into the stereochemistry of solvent incorporation and the reaction in different environments (McCullough, Miller & Wu, 1977).

Pharmacokinetic Behavior

M. Gargas, Brad Collins, T. Fennell, N. Gaudette, and L. Sweeney (2008) conducted studies on the disposition of styrene-acrylonitrile trimer in female rats, which included isomers related to 4-cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile. This research evaluated the pharmacokinetic behavior following various administrations, providing insights into how these compounds are eliminated from the body and their distribution in different physiological states, such as in pregnant and lactating rats (Gargas et al., 2008).

Colorimetric Sensing of Fluoride Anions

Research by E. A. Younes et al. (2020) on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile, revealed their application in colorimetric sensing. Specifically, one compound exhibited a drastic color transition in response to fluoride anion, demonstrating potential in naked-eye detection of fluoride anion in solution. This study highlights the utility of cyano-substituted naphthalene derivatives in sensory applications (Younes et al., 2020).

properties

IUPAC Name

4-(2-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c15-9-3-4-11-7-8-12(10-16)14-6-2-1-5-13(11)14/h1-2,5-6,11-12H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUGFHHEKLYFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1CCC#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90872319
Record name 4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile

CAS RN

57964-40-6
Record name 1-Naphthalenepropanenitrile, 4-cyano-1,2,3,4-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057964406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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